![molecular formula C13H14BN2O3+ B12567382 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium CAS No. 184000-13-3](/img/structure/B12567382.png)
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a boron atom bonded to a phenyl group, which is further connected to a carbamoyl group and a methylpyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium typically involves the following steps:
Formation of 3-Boronophenylamine: This intermediate can be synthesized through the reaction of 3-bromophenylboronic acid with ammonia or an amine source under suitable conditions.
Coupling with 1-Methylpyridin-1-ium: The 3-boronophenylamine is then coupled with 1-methylpyridin-1-ium under carbamoylation conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form boron-hydride species.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the development of boron-based drugs and as a probe in biological studies.
Industry: The compound can be utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium involves its interaction with molecular targets through its boron atom. Boron can form stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other proteins, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromophenylboronic acid: Similar in structure but lacks the carbamoyl and pyridinium groups.
3-Bromopropionic acid: Contains a bromine atom but differs significantly in structure and reactivity.
Uniqueness
3-[(3-Boronophenyl)carbamoyl]-1-methylpyridin-1-ium is unique due to the presence of both boron and pyridinium moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other boron-containing compounds .
Properties
CAS No. |
184000-13-3 |
|---|---|
Molecular Formula |
C13H14BN2O3+ |
Molecular Weight |
257.07 g/mol |
IUPAC Name |
[3-[(1-methylpyridin-1-ium-3-carbonyl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C13H13BN2O3/c1-16-7-3-4-10(9-16)13(17)15-12-6-2-5-11(8-12)14(18)19/h2-9,18-19H,1H3/p+1 |
InChI Key |
MQURZANWALNYLF-UHFFFAOYSA-O |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)C2=C[N+](=CC=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



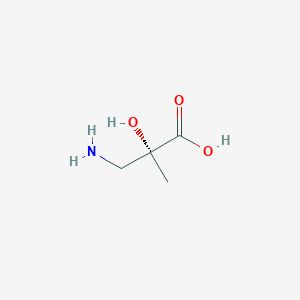
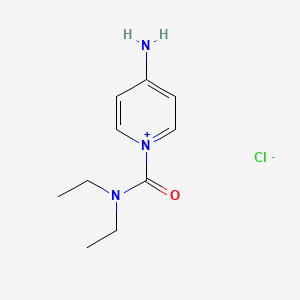
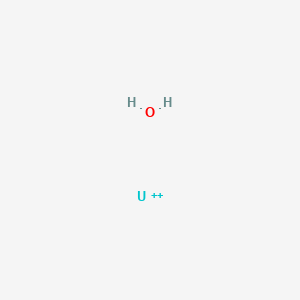
![Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B12567336.png)
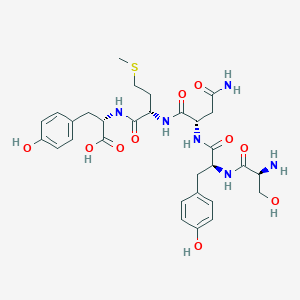

![N~1~,N~3~-Bis[4-(diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12567350.png)
![1-Naphthalenemethanamine, N-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12567363.png)
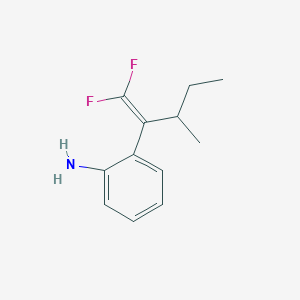
![Naphtho[2,3-b]furan, 4,4a,5,8,8a,9-hexahydro-4,4,7-trimethyl-, cis-](/img/structure/B12567374.png)
![N-cyclohexylcyclohexanamine; 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenyl-pent-4-enoic acid](/img/structure/B12567376.png)
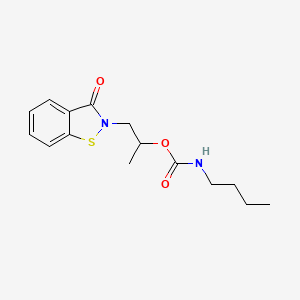
![Benzamide, N-2-propynyl-4-[[(trifluoroacetyl)amino]methyl]-](/img/structure/B12567385.png)
